molecular formula C13H11N3O B3016742 (E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide CAS No. 387843-98-3

(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide

Cat. No.: B3016742
CAS No.: 387843-98-3
M. Wt: 225.251
InChI Key: CSAOTRPXJJNCSF-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide is an organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the indole ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Enamide Functionality: The enamide functionality can be introduced through a Knoevenagel condensation reaction between the indole derivative and cyanoacetamide in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of anticancer and anti-inflammatory drugs.

    Materials Science: It is explored for its use in the synthesis of organic semiconductors and light-emitting materials.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the indole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide: Lacks the methyl group at the 2-position of the indole ring.

    (E)-2-cyano-3-(2-methyl-1H-indol-3-yl)acrylamide: Contains an acrylamide group instead of an enamide group.

Uniqueness

(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide is unique due to the presence of both the cyano group and the 2-methyl substitution on the indole ring

Properties

IUPAC Name

(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-8-11(6-9(7-14)13(15)17)10-4-2-3-5-12(10)16-8/h2-6,16H,1H3,(H2,15,17)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAOTRPXJJNCSF-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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